molecular formula C20H34O2 B10774972 (1R,3R,12S)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol

(1R,3R,12S)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol

Cat. No.: B10774972
M. Wt: 306.5 g/mol
InChI Key: RIVKDDXPCFBMOV-AABGKKOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: .beta.-Cembrenediol can be isolated from fresh tobacco leaves using a series of extraction and chromatographic techniques. Initially, the leaves are extracted with dichloromethane, followed by vacuum liquid chromatography on normal phase silica gel using a gradient mixture of n-hexane and ethyl acetate .

Industrial Production Methods: In an industrial setting, .beta.-Cembrenediol is typically obtained through the fermentation of tobacco leaves. During commercial tobacco fermentation, approximately 40-60% of .beta.-Cembrenediol and its epimer .alpha.-Cembrenediol are purposely degraded .

Chemical Reactions Analysis

Types of Reactions: .beta.-Cembrenediol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize .beta.-Cembrenediol.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of .beta.-Cembrenediol, which can exhibit different biological activities .

Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(1R,3R,12S)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol

InChI

InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/t18-,19+,20+/m1/s1

InChI Key

RIVKDDXPCFBMOV-AABGKKOBSA-N

Isomeric SMILES

CC1=CCCC(=C[C@@H](C[C@@](C=C[C@@H](CC1)C(C)C)(C)O)O)C

Canonical SMILES

CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C

Origin of Product

United States

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